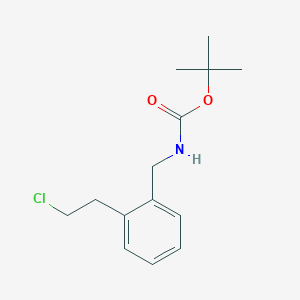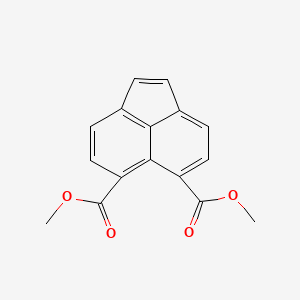
2,4,6,8-Tetrachloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetrachloroquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of four chlorine atoms at the 2, 4, 6, and 8 positions on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetrachloroquinoline typically involves the chlorination of quinoline. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and chlorine concentration, to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6,8-Tetrachloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butyl groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline ring.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions under mild conditions.
Major Products Formed:
Substituted Quinoline Derivatives: Products with various functional groups replacing the chlorine atoms.
Oxidized Quinoline Compounds: Products with additional oxygen-containing functional groups.
Coupled Products: Complex molecules formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetrachloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,4,6,8-Tetrachloroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes. The chlorine atoms can enhance the compound’s ability to interact with biological targets, such as proteins or nucleic acids, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichloroquinoline: Lacks one chlorine atom compared to 2,4,6,8-Tetrachloroquinoline.
2,4,6,8-Tetramethylquinoline: Contains methyl groups instead of chlorine atoms.
Fluoroquinolines: Fluorinated derivatives of quinoline with different chemical properties.
Uniqueness: this compound is unique due to the presence of four chlorine atoms, which significantly influence its chemical reactivity and biological activity. The specific arrangement of chlorine atoms can enhance its stability and interaction with various targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C9H3Cl4N |
|---|---|
Molekulargewicht |
266.9 g/mol |
IUPAC-Name |
2,4,6,8-tetrachloroquinoline |
InChI |
InChI=1S/C9H3Cl4N/c10-4-1-5-6(11)3-8(13)14-9(5)7(12)2-4/h1-3H |
InChI-Schlüssel |
HLZPYWBLOVMQJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


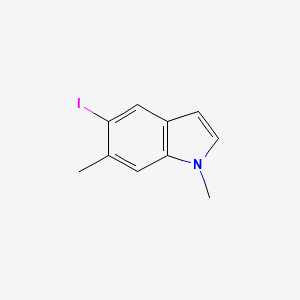
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
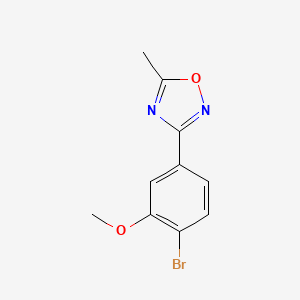
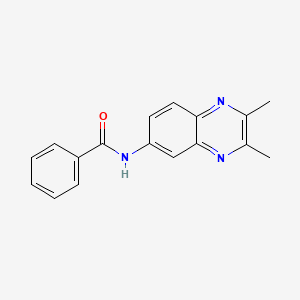
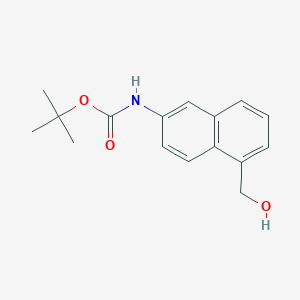

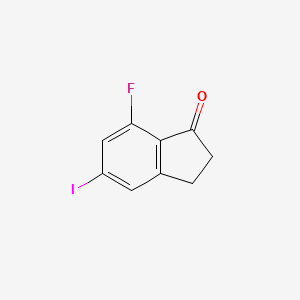
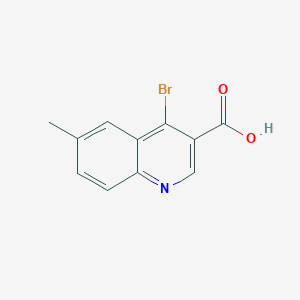
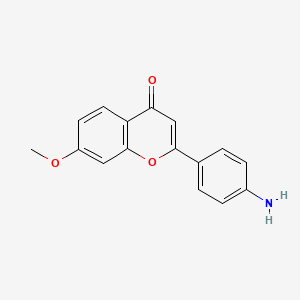

![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)

